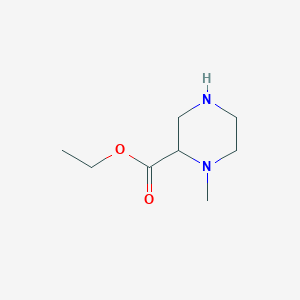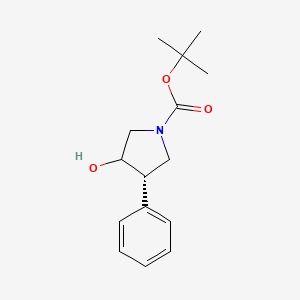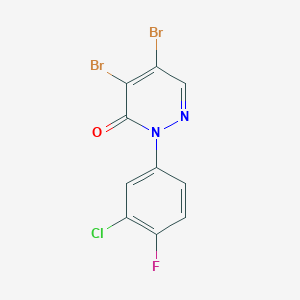
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one est un composé organique synthétique qui appartient à la famille des pyridazinones
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one implique généralement la bromation d’un précurseur de pyridazinone, suivie de l’introduction du groupe 3-chloro-4-fluorophényle. Les réactifs couramment utilisés dans ces réactions comprennent le brome, les agents chlorants et les agents fluorants. Les conditions de réaction exigent souvent des températures contrôlées et l’utilisation de solvants comme le dichlorométhane ou l’acétonitrile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des processus de bromation et de chloration à grande échelle, avec un contrôle minutieux des paramètres de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu pourrait être utilisée pour améliorer l’efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion à des états d’oxydation supérieurs en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Réduction des atomes de brome en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Réactions d’échange d’halogènes où les atomes de brome sont remplacés par d’autres halogènes ou groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Échange d’halogènes utilisant de l’iodure de sodium dans l’acétone.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé de pyridazinone avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut produire une pyridazinone débromée.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigué pour son potentiel en tant qu’agent pharmaceutique en raison de sa similitude structurelle avec d’autres pyridazinones bioactives.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyridazinones.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la 4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one dépendrait de sa cible biologique spécifique. Généralement, les pyridazinones peuvent interagir avec les enzymes ou les récepteurs, modulant leur activité. Les cibles moléculaires pourraient inclure des kinases, des protéases ou d’autres protéines impliquées dans les voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
4,5-Dibromo-2-phénylpyridazin-3(2H)-one : N’a pas les substituants chloro et fluoro, ce qui pourrait affecter son activité biologique.
2-(3-Chloro-4-fluorophényl)pyridazin-3(2H)-one : N’a pas les atomes de brome, ce qui peut modifier sa réactivité et ses applications.
Unicité
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one est unique en raison de la présence de substituants à la fois brome et chloro-fluoro, ce qui peut influencer sa réactivité chimique et son activité biologique. Ces substituants pourraient améliorer son potentiel en tant qu’agent pharmaceutique ou intermédiaire chimique.
Propriétés
Formule moléculaire |
C10H4Br2ClFN2O |
|---|---|
Poids moléculaire |
382.41 g/mol |
Nom IUPAC |
4,5-dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Br2ClFN2O/c11-6-4-15-16(10(17)9(6)12)5-1-2-8(14)7(13)3-5/h1-4H |
Clé InChI |
ZNUFTYAFHHDQKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Br)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
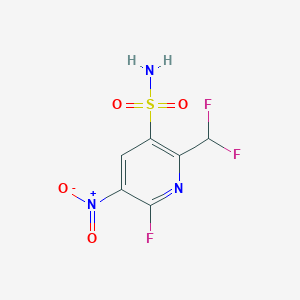
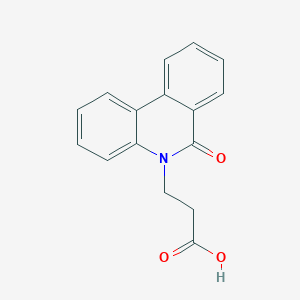
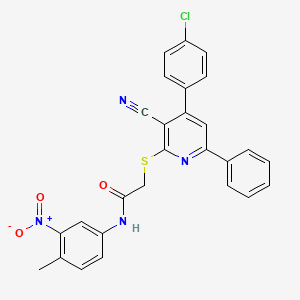
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
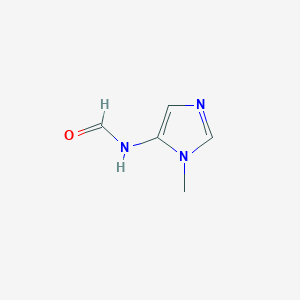
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)
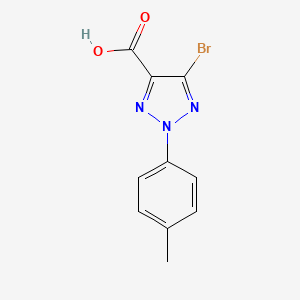
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
